REACTION_CXSMILES
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[CH3:1][N:2]1[CH2:11][CH2:10][C:9]2[N:8]=[CH:7][C:6]([N+:12]([O-])=O)=[CH:5][C:4]=2[CH2:3]1>CO.[Pd]>[NH2:12][C:6]1[CH:7]=[N:8][C:9]2[CH2:10][CH2:11][N:2]([CH3:1])[CH2:3][C:4]=2[CH:5]=1
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Name
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|
Quantity
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2.72 g
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Type
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reactant
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Smiles
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CN1CC=2C=C(C=NC2CC1)[N+](=O)[O-]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
CO
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Name
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Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed by filtration through Celite
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Type
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WASH
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Details
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the filter bed washed with methanol
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Type
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CUSTOM
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Details
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the filtrate evaporated to dryness under reduced pressure
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Type
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CUSTOM
|
Details
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to give a yellow solid, which
|
Type
|
CUSTOM
|
Details
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was triturated under diethyl ether
|
Type
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FILTRATION
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Details
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the solids collected by filtration
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Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo (1.89 g, 83%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=NC=2CCN(CC2C1)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |